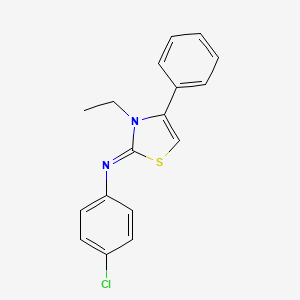

(Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c1-2-20-16(13-6-4-3-5-7-13)12-21-17(20)19-15-10-8-14(18)9-11-15/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMWCWIHAAURDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline typically involves the condensation of 4-chloroaniline with 3-ethyl-4-phenylthiazol-2(3H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds related to thiazole derivatives exhibit significant antitumor properties. For instance, a study focused on thiazole-based compounds demonstrated their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines. The thiazole moiety enhances the biological activity of these compounds, making them promising candidates for further development .

Acetylcholinesterase Inhibition

Compounds similar to (Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Research has shown that certain thiazole derivatives can effectively inhibit this enzyme, potentially leading to therapeutic applications in treating cognitive decline associated with neurodegenerative diseases .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Thiazole derivatives have been utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics and photophysical properties. Studies have reported enhanced performance metrics when incorporating thiazole-based materials into device architectures .

Synthetic Pathways

The synthesis of this compound involves several key steps, including the formation of the thiazole ring and subsequent substitution reactions. The following table summarizes the synthetic routes reported in literature:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 4-chloroaniline + ethyl isothiocyanate | Thiazole intermediate |

| 2 | Condensation with aldehyde | This compound |

Characterization Techniques

Characterization of synthesized compounds typically involves techniques such as:

- NMR Spectroscopy : Used to confirm the structure by analyzing chemical shifts.

- Mass Spectrometry : Provides molecular weight information.

- X-ray Crystallography : Offers detailed insights into the molecular geometry.

Antitumor Evaluation

A notable case study involved testing a series of thiazole derivatives for their antitumor activity against various cancer cell lines, revealing that certain substitutions on the thiazole ring significantly enhanced cytotoxicity compared to controls .

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound with acetylcholinesterase, suggesting that modifications to the thiazole structure could lead to improved inhibitory potency .

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Thiazole-Based Analogs

Key analogs and their distinguishing features:

Analysis :

Nitrone Derivatives (Aniline Oxide Analogs)

Compounds like DPN10 ((Z)-N-(4-chlorobenzylidene)aniline oxide) and DPN2 ((Z)-4-chloro-N-(4-methoxybenzylidene)aniline oxide) share the aniline backbone but differ in functional groups :

| Compound | Aniline Substituent | Benzylidene Group | Key Differences |

|---|---|---|---|

| DPN10 | None | 4-chloro | Nitrone (N-oxide) functionality |

| DPN2 | 4-chloro | 4-methoxy | Electron-donating methoxy group |

Comparison with Target :

- Electronic Effects : The target’s 4-chloroaniline is electron-withdrawing, similar to DPN10. However, DPN2’s methoxy group is electron-donating, which could reduce electrophilicity at the imine bond .

- Reactivity : Nitrone derivatives (e.g., DPN series) undergo cycloaddition reactions, whereas the target’s Schiff base may participate in metal chelation or tautomerization .

Methodological Considerations in Structural Analysis

Crystallographic tools such as SHELX (for refinement) , ORTEP-3 (for thermal ellipsoid visualization) , and WinGX (for data integration) are critical for resolving stereochemical details and comparing molecular geometries. For example:

Biological Activity

(Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chloroaniline with a thiazole derivative. Various methods have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction times .

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including lung cancer (A-549), colon cancer (HT-29), and breast cancer (ZR-75) .

Table 1: Antitumor Activity of Related Thiazole Compounds

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A-549 | 1.61 ± 1.92 | Induction of apoptosis |

| Compound 2 | HT-29 | 1.98 ± 1.22 | Inhibition of cell cycle progression |

| (Z)-4-chloro-N-(3-ethyl...) | ZR-75 | TBD | TBD |

The presence of electron-withdrawing groups, such as chlorine, has been correlated with enhanced cytotoxicity, suggesting a structure-activity relationship that favors such substitutions for improved biological efficacy .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 12 µg/mL |

| Compound B | Staphylococcus aureus | 8 µg/mL |

| (Z)-4-chloro-N-(3-ethyl...) | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and the aniline moiety significantly affect biological activity. The introduction of alkyl groups at specific positions has been shown to enhance potency against cancer cell lines and improve antimicrobial efficacy. For instance, the ethyl group on the thiazole ring appears to contribute positively to the overall activity of the compound .

Case Studies

One notable study involved the evaluation of a series of thiazole derivatives, including this compound, where researchers observed a marked decrease in cell viability in treated cancer cells compared to controls. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited increased annexin V staining, indicative of early apoptosis .

Q & A

Basic: What are the optimal synthetic routes for (Z)-4-chloro-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)aniline, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves forming a Schiff base via condensation of 4-chloroaniline with a substituted thiazole aldehyde precursor. Key steps include:

- Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones under basic conditions to generate the 3-ethyl-4-phenylthiazole scaffold .

- Schiff Base Condensation: Reaction of the thiazole aldehyde intermediate with 4-chloroaniline in ethanol under reflux, using molecular sieves to absorb water and drive the equilibrium toward imine formation .

- Optimization: Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and stoichiometry (1:1.2 aldehyde:aniline) to enhance yield (reported up to 78% in similar systems) .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identifies aromatic protons (δ 6.8–7.8 ppm), thiazole protons (δ 7.2–8.1 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 3.5–4.0 ppm for CH2) .

- 13C NMR: Confirms the imine carbon (δ 160–165 ppm) and thiazole ring carbons (δ 110–150 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 385.08 for C17H14ClN3S) .

- X-ray Crystallography: Resolves the Z-configuration of the imine bond and crystal packing interactions .

Advanced: How do electronic effects of substituents (Cl, ethyl, phenyl) influence the compound's reactivity and stability?

Methodological Answer:

- Chlorine (Cl): The electron-withdrawing Cl group on the aniline ring increases electrophilicity, enhancing reactivity in nucleophilic substitutions. It also stabilizes the imine bond via resonance .

- Ethyl Group: The 3-ethyl substituent on the thiazole ring introduces steric hindrance, reducing aggregation and improving solubility in non-polar solvents .

- Phenyl Group: The 4-phenyl group on the thiazole ring contributes π-π stacking interactions, influencing crystallinity and stability in solid-state forms .

Advanced: What strategies resolve contradictions in reported biological activity data for similar thiazole-aniline derivatives?

Methodological Answer:

- Assay Standardization: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in IC50 values .

- Structural Confirmation: Ensure consistent stereochemistry (Z/E) via X-ray or NOESY NMR, as imine configuration drastically affects bioactivity .

- Control for Degradation: Monitor compound stability under assay conditions (e.g., pH, temperature) using HPLC to rule out false negatives .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like bacterial dihydrofolate reductase (DHFR). Focus on key interactions:

- Hydrogen bonding between the aniline NH and Asp27.

- π-Stacking of the thiazole ring with Phe31 .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and identify conformational changes in the target protein .

Basic: What are the key structural features that contribute to the biological activity of this compound?

Methodological Answer:

- Thiazole Core: Essential for antimicrobial activity; sulfur and nitrogen atoms chelate metal ions in bacterial enzymes .

- Imine Bond (C=N): Acts as a hydrogen bond acceptor, enhancing interaction with protease active sites .

- Chlorine Substituent: Increases lipophilicity, improving membrane permeability (logP ~3.5 predicted via ChemAxon) .

Advanced: What are the challenges in characterizing stereoisomers of such Schiff base derivatives, and how can they be addressed?

Methodological Answer:

- Challenge: Z/E isomerization under ambient light or heat, leading to mixtures .

- Solutions:

Basic: What in vitro assays are recommended for initial screening of antimicrobial activity?

Methodological Answer:

- Broth Microdilution: Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Assays: Assess bactericidal vs. bacteriostatic effects over 24 hours .

- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices (SI >10 preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.